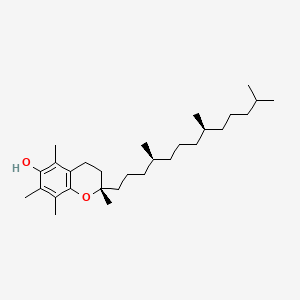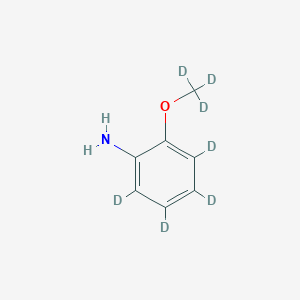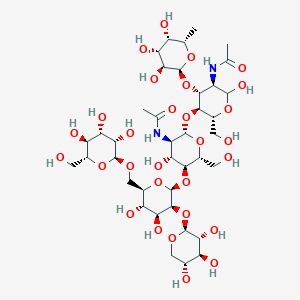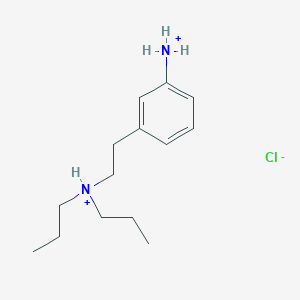
YM 60828-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
YM 60828-d3 is a deuterium-labeled version of YM 60828, a compound known for its potent inhibition of human factor Xa. Deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is often used in drug development to study pharmacokinetics and metabolic profiles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of YM 60828-d3 involves the incorporation of deuterium into the molecular structure of YM 60828. This can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and typically involve multiple steps, including deuterium exchange reactions and purification processes .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. It involves the use of specialized equipment and conditions to ensure the efficient incorporation of deuterium and the purity of the final product. The process is optimized for yield and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: YM 60828-d3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
YM 60828-d3 is widely used in scientific research due to its unique properties:
Chemistry: Used as a tracer in studies of reaction mechanisms and kinetics.
Biology: Used to study the metabolic pathways and pharmacokinetics of drugs.
Medicine: Investigated for its potential as an anticoagulant in the treatment of thromboembolic diseases.
Industry: Used in the development of new pharmaceuticals and in quality control processes
Mechanism of Action
YM 60828-d3 exerts its effects by inhibiting human factor Xa, an enzyme involved in the coagulation cascade. By binding to factor Xa, it prevents the conversion of prothrombin to thrombin, thereby inhibiting blood clot formation.
Comparison with Similar Compounds
YM 60828: The non-deuterated version of YM 60828-d3.
Rivaroxaban: Another factor Xa inhibitor used as an anticoagulant.
Apixaban: A factor Xa inhibitor with similar anticoagulant properties.
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. Deuterium substitution can lead to changes in metabolic stability and bioavailability, making it a valuable tool in drug development .
Properties
CAS No. |
1794812-00-2 |
|---|---|
Molecular Formula |
C₂₇H₃₀D₃Cl₂N₅O₅S |
Molecular Weight |
613.57 |
Synonyms |
2-[[[[7-(Aminoiminomethyl)-2-naphthalenyl]methyl][4-[[1-(1-iminoethyl-d3)-4-piperidinyl]oxy]phenyl]amino]sulfonyl]acetic Acid Dihydrochloride; [[[[7-(Aminoiminomethyl)-2-naphthalenyl]methyl][4-[[1-(1-iminoethyl-d3)-4-piperidinyl]oxy]phenyl]amino]sulf |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-[4-(benzyloxy)phenyl]acrylate](/img/structure/B1146285.png)


![2,5-Dimethoxy-4-[2-(dimethylamino)ethenyl]-3-nitropyridine](/img/structure/B1146290.png)


